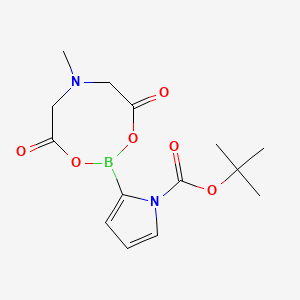
6-Aminoindoline-2,3-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Aminoindoline-2,3-dione involves several steps. One method involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . Another method involves the interaction of 6-amino-1,3-dimethyluracil and indole derivatives .Molecular Structure Analysis
The molecular structure of this compound has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) . The geometries of the isomer compounds have been optimized by using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it has been found to react with potassium permanganate, sodium periodate, and potassium carbonate in 1,4-dioxane . It also reacts with sodium carbonate in methanol at 45℃ .Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
6-Aminoindoline-2,3-dione serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of 1,4-Benzodiazepine-2,5-diones via base-promoted ring expansion of aminoquinoline diones, highlighting its versatility in organic transformations (Křemen et al., 2017). Additionally, it has been employed in the creation of novel arylhexahydropyrimidine-2,4-dione derivatives for anticonvulsant studies, indicating its potential in medicinal chemistry applications (Çahş & Köksal, 2001).
Fluorescent Labeling and Chromatography
The compound has found applications in analytical chemistry as a derivatization agent for pre-chromatographic fluorescent labeling, facilitating the liquid chromatographic analysis of amino acids (Gatti, Gioia, & Pietra, 2002). This utility underscores its significance in enhancing analytical methodologies for the detection and quantification of biomolecules.
Anticancer Research
In the context of pharmacological research, derivatives of this compound have been explored for their anticancer properties. For example, novel compounds synthesized from this moiety have been evaluated for their antibiofilm, quorum sensing inhibition, and in vitro anticancer activity against specific cell lines, demonstrating the compound’s applicability in the development of new therapeutic agents (Mane et al., 2019).
Polymer Science
In polymer science, the compound contributes to the development of new materials through its involvement in the lipase-catalyzed ring-opening polymerization, leading to the creation of poly(ester amide)s. Such applications highlight its role in the synthesis of biodegradable polymers (Feng et al., 2000).
Tyrosinase Inhibition Studies
Research into the inhibition of tyrosinase, an enzyme involved in melanin production, has utilized derivatives of this compound, indicating its potential in cosmetic and dermatological applications to control pigmentation (Then et al., 2018).
Mécanisme D'action
Target of Action
6-Aminoindoline-2,3-dione is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Orientations Futures
Research on 6-Aminoindoline-2,3-dione and its derivatives is ongoing. For instance, Schiff bases of indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium Tuberculosis (Mtb) DNA Gyrase . This suggests that this compound and its derivatives could potentially be developed into novel anticancer agents .
Propriétés
IUPAC Name |
6-amino-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZUFMFAUQMVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310741 | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116081-74-4 | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116081-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)



![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)



![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)


